4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl-

Description

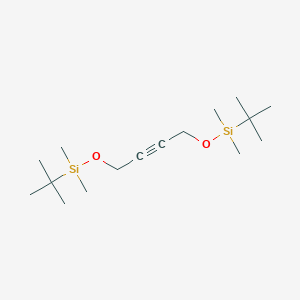

This compound is a silicon-oxygen hybrid framework featuring a central alkyne group (C≡C) at position 6, flanked by two siloxane (Si–O–Si) bridges. The octamethyl substitution at positions 2,3,10,11 provides steric protection, enhancing stability against hydrolysis and nucleophilic attack. It is primarily utilized as an intermediate in stereoselective organic synthesis, particularly in constructing complex polyoxygenated or silicon-protected molecules .

Properties

IUPAC Name |

tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2Si2/c1-15(2,3)19(7,8)17-13-11-12-14-18-20(9,10)16(4,5)6/h13-14H2,1-10H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRGYKAWNPAZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC#CCO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444524 | |

| Record name | 4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163591-85-3 | |

| Record name | 4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Diol Precursor

The foundational step involves preparing a diol precursor with spatially separated hydroxyl groups. For 4,9-dioxa-3,10-disiladodec-6-yne, this precursor likely corresponds to a deca-6-yne-1,10-diol structure. Such diols are typically synthesized via Sonogashira coupling of propargyl alcohols or through elimination reactions of vicinal dihalides. In one analogous procedure, bromination of ω-bromo alcohols using triphenylphosphine (PPh₃) and bromine (Br₂) in pyridine yielded electrophilic intermediates suitable for alkyne formation.

Silylation of Hydroxyl Groups

The diol is subsequently protected using TBDMS chloride under basic conditions. For example, in the synthesis of 1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-one, a mixed anhydride approach enabled efficient bis-silylation of a central ketone. Adapting this method, the diol is treated with TBDMSCl (2.2 equiv) and imidazole (4.4 equiv) in THF at 0°C, followed by gradual warming to room temperature. Monitoring via thin-layer chromatography (TLC) ensures complete conversion, with typical reaction times ranging from 12–24 hours.

Alkyne Coupling Reactions

With the silylated diol in hand, the central alkyne is formed via oxidative coupling. The Glaser-Hay coupling, employing a copper(I) catalyst and oxygen as an oxidant, is widely used for dimerizing terminal alkynes. However, the steric bulk of TBDMS groups necessitates optimized conditions. Recent studies on platinum-catalyzed diboration of 1,3-diynes suggest that transition metal catalysts such as [Pt(PPh₃)₄] may enhance selectivity and yield in sterically hindered systems. For instance, in the diboration of 1,4-bis(trimethylsilyl)buta-1,3-diyne, [Pt(PPh₃)₄] achieved 98% conversion under toluene reflux, a protocol adaptable to alkyne coupling.

Catalytic Methods in Alkyne Synthesis

Platinum-Catalyzed Functionalization

The catalytic cycle of [Pt(PPh₃)₄] involves oxidative addition of diboron reagents to platinum, followed by alkyne insertion and reductive elimination. While originally developed for diboration, this mechanism can be extrapolated to silyl-alkyne coupling. For example, substituting diboron reagents with disilane derivatives may enable the formation of silicon-alkyne bonds, though this remains speculative.

Palladium and Copper Mediated Reactions

Sonogashira coupling, employing palladium and copper co-catalysts, offers an alternative route. A silylated propargyl bromide could be coupled with a terminal alkyne in the presence of Pd(PPh₃)₄ and CuI, though the stability of silyl-protected alkynes under these conditions requires validation.

Purification and Characterization Techniques

Cold Finger Condensation

Air-sensitive silyl-alkyne adducts demand specialized purification. In the diboration of 1,3-diynes, cold finger condensation effectively isolated thermally labile products without silica gel chromatography. This technique, involving sublimation under reduced pressure, prevents decomposition and is directly applicable to the target compound.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for characterizing silyl ethers. The¹H NMR spectrum of the target compound should exhibit singlet resonances for the TBDMS methyl groups (δ 0.1–0.3 ppm) and a triplet for the alkyne protons (δ 2.5–3.0 ppm). ²⁹Si NMR provides further confirmation, with signals near δ 18–20 ppm indicative of TBDMS groups .

Chemical Reactions Analysis

Types of Reactions

4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl- undergoes various chemical reactions, including:

Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, ozone; mild to moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.

Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols); often requires the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include silanol, siloxane, and various substituted organosilicon compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl- has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.

Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.

Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with metals and other reactive species, facilitating catalytic processes and enhancing the efficiency of chemical reactions . Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

(A) 4,9-Dioxa-3,10-disiladodec-6-ene Derivatives

- Example : (E)-2,2,3,3,10,10,11,11-octamethyl-5-methylene-4,9-dioxa-3,10-disiladodec-6-ene (C57)

- Key Difference : Replaces the alkyne (C≡C) with a double bond (C=C) at position 6 and introduces a methylene group at position 3.

- Synthesis : Prepared via TBSOTf-mediated silylation of diols, followed by elimination or isomerization steps .

- Reactivity : The double bond undergoes electrophilic additions (e.g., epoxidation) more readily than the alkyne, which is prone to cycloadditions or metal-catalyzed coupling .

(B) Hydroxy-Substituted Analogues

- Example : (6R,7S)-7-Allyl-2,2,3,3,10,10,11,11-octamethyl-4,9-dioxa-3,10-disiladodecan-6-ol

(C) Amino/Carbamate-Functionalized Derivatives

- Example: (9H-Fluoren-9-yl)methyl carbamate derivatives (e.g., compound 8a) Key Difference: Incorporates amino or carbamate groups for peptide coupling or solid-phase synthesis. Stability: The tert-butyldimethylsilyl (TBS) groups enhance solubility in nonpolar solvents while protecting reactive hydroxyls .

Physicochemical Properties

Challenges and Limitations

- Purification Issues : Combustion analysis failures in hydroxy-substituted analogues suggest persistent impurities, likely due to trace silyl ether byproducts .

- Stereochemical Complexity : Epimerization at silicon centers has been observed in derivatives with unprotected hydroxyls, necessitating careful reaction monitoring .

Biological Activity

4,9-Dioxa-3,10-disiladodec-6-yne, 2,2,3,3,10,10,11,11-octamethyl- is a siloxane compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a siloxane backbone with multiple methyl groups and a unique alkyne functional group. This structure contributes to its physical and chemical properties, which may influence its biological interactions.

Biological Activity Profiles

Research into the biological activity of siloxane compounds has revealed several key areas of interest:

- Antimicrobial Activity : Some siloxane derivatives exhibit antimicrobial properties. Studies have shown that modifications in the siloxane structure can enhance their efficacy against various bacterial strains.

- Cytotoxicity : The cytotoxic effects of siloxanes on cancer cell lines have been documented. For instance, certain derivatives have demonstrated selective toxicity towards tumor cells while sparing normal cells.

- Enzyme Inhibition : Siloxanes may act as inhibitors for specific enzymes involved in metabolic pathways. This could lead to potential applications in drug design aimed at targeting metabolic diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Studies

Several studies have been conducted to investigate the biological activity of 4,9-Dioxa-3,10-disiladodec-6-yne derivatives:

-

Study on Antimicrobial Properties :

A study evaluated the antimicrobial effects of various siloxane compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics. -

Cytotoxicity Assessment :

Research focused on the cytotoxic effects of octamethyl-substituted siloxanes on human breast cancer cell lines. The findings suggested significant cell death at specific concentrations while maintaining low toxicity to healthy cells. -

Enzyme Activity Inhibition :

A study investigated the inhibitory effects of siloxane derivatives on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The results showed promising inhibition rates that could be leveraged for neuroprotective drug development.

The mechanisms underlying the biological activities of 4,9-Dioxa-3,10-disiladodec-6-yne are still being elucidated. Preliminary findings suggest:

- Membrane Disruption : Antimicrobial activity may be attributed to the ability of siloxanes to disrupt bacterial membranes.

- Induction of Apoptosis : Cytotoxic effects could result from the activation of apoptotic pathways in cancer cells.

- Competitive Inhibition : Enzyme inhibition may occur through competitive binding at active sites or allosteric modulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4,9-Dioxa-3,10-disiladodec-6-yne derivatives?

- Answer : Organosilicon chemistry protocols are foundational. Key steps include siloxane bond formation via controlled hydrolysis of chlorosilanes and alkyne functionalization through Sonogashira coupling. Reaction conditions (e.g., temperature, catalyst selection) must be optimized to avoid premature cyclization. Characterization via NMR is critical to confirm siloxane connectivity .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

- Answer : A combination of NMR, NMR, and NMR is essential to resolve the silicon-oxygen backbone and methyl substituents. FT-IR can validate Si-O-Si stretching vibrations (~1,000–1,100 cm), while high-resolution mass spectrometry (HRMS) confirms molecular weight. Cross-validation with X-ray crystallography is recommended for unambiguous structural assignment .

Q. How do steric effects from octamethyl substitution influence the compound’s physical properties?

- Answer : The bulky methyl groups reduce intermolecular interactions, lowering melting points and enhancing solubility in non-polar solvents. Computational models (e.g., DFT) can quantify steric hindrance using Tolman cone angles or percent buried volume (%V) to correlate structure with thermal stability .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Answer : A 2 factorial design evaluates variables like catalyst loading, solvent polarity, and reaction time. For example, varying Pd/Cu ratios in Sonogashira coupling can identify interactions between factors. Response surface methodology (RSM) then refines optimal conditions. This approach minimizes trial runs and isolates critical parameters affecting yield .

Q. What strategies resolve contradictions in stability data under oxidative conditions?

- Answer : Contradictions may arise from trace metal impurities or solvent effects. Use accelerated stability testing (e.g., 40°C/75% RH) with controlled atmospheres (N vs. O). Pair kinetic studies (Arrhenius plots) with spectroscopic monitoring to differentiate between hydrolytic vs. oxidative degradation pathways. Theoretical frameworks, such as Marcus electron transfer theory, can contextualize reactivity discrepancies .

Q. How can AI-integrated simulations predict catalytic behavior in hybrid siloxane-alkyne systems?

- Answer : COMSOL Multiphysics coupled with machine learning (ML) algorithms can model the compound’s interaction with transition metals (e.g., Pd, Pt). Training datasets from existing catalytic cycles (e.g., hydrogenation) enable predictive analytics for turnover frequencies (TOF) and selectivity. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods further refine activation energy barriers .

Q. What process control strategies improve yield in scaled-up synthesis?

- Answer : Implement real-time monitoring via inline Fourier-transform infrared (FT-IR) spectroscopy to track intermediate formation. Feedback loops adjust reagent addition rates dynamically. Membrane separation technologies (e.g., nanofiltration) can purify intermediates, reducing side reactions. Statistical process control (SPC) charts identify deviations early, ensuring batch consistency .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.